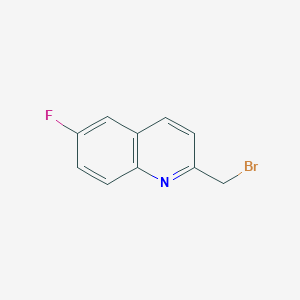

2-(Bromomethyl)-6-fluoroquinoline

Description

BenchChem offers high-quality 2-(Bromomethyl)-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

168083-35-0 |

|---|---|

Molecular Formula |

C10H7BrFN |

Molecular Weight |

240.07 g/mol |

IUPAC Name |

2-(bromomethyl)-6-fluoroquinoline |

InChI |

InChI=1S/C10H7BrFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |

InChI Key |

UGPQPVWABPCSIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CBr)C=C1F |

Origin of Product |

United States |

Foundational & Exploratory

Chemo-Structural Profiling and Synthetic Utility of 2-(Bromomethyl)-6-fluoroquinoline

Executive Summary

2-(Bromomethyl)-6-fluoroquinoline is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly within the domains of oncology and infectious disease research. Structurally, it consists of a bicyclic quinoline scaffold substituted with a fluorine atom at the C6 position and a reactive bromomethyl group at the C2 position.

This guide details the physicochemical characteristics, synthetic pathways, and reactivity profile of this compound.[1] It serves as a critical reference for medicinal chemists leveraging the "Magic Methyl" effect of fluorine combined with the electrophilic utility of the bromomethyl "warhead."

Physicochemical Characterization

The dual functionality of the molecule—lipophilic fluorination and electrophilic activation—defines its behavior in solution and biological systems.

Table 1: Chemical & Physical Properties

| Property | Data / Descriptor | Notes |

| IUPAC Name | 2-(Bromomethyl)-6-fluoroquinoline | |

| Molecular Formula | ||

| Molecular Weight | 240.07 g/mol | |

| Precursor CAS | 1128-61-6 | Refers to 6-Fluoro-2-methylquinoline (Starting Material) |

| Physical State | Off-white to pale yellow solid | Tendency to darken upon light exposure |

| Solubility | DCM, Chloroform, DMSO, DMF | Poor solubility in water/hexanes |

| LogP (Calc) | ~3.2 | Moderate lipophilicity due to aromatic system + F |

| Reactivity Class | Alkylating Agent (Electrophile) | High susceptibility to |

Critical Handling Note: Like many benzylic-type halides, this compound is a potent lachrymator and skin irritant. All manipulations must occur within a certified fume hood.

Synthetic Methodology

The most reliable route to 2-(Bromomethyl)-6-fluoroquinoline is the Wohl-Ziegler Bromination of the commercially available precursor, 6-fluoro-2-methylquinoline (6-Fluoroquinaldine).

Reaction Protocol (Standardized)

Objective: Selective monobromination of the C2-methyl group.

Reagents:

-

Substrate: 6-Fluoro-2-methylquinoline (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step Workflow:

-

Dissolution: Dissolve 6-fluoro-2-methylquinoline in anhydrous solvent (0.2 M concentration).

-

Activation: Add NBS and the radical initiator (AIBN).

-

Reflux: Heat the mixture to reflux (

for -

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product (

) is less polar than the starting material.-

Caution: Over-reaction leads to the gem-dibromide species. Stop when ~5-10% starting material remains to ensure mono-substitution selectivity.

-

-

Workup: Cool to

to precipitate succinimide byproduct. Filter. -

Purification: Concentrate filtrate. Recrystallize from Heptane/EtOAc or purify via rapid silica plug filtration.

Synthetic Pathway Visualization

Figure 1: Radical bromination workflow for the synthesis of 2-(Bromomethyl)-6-fluoroquinoline.

Chemical Reactivity Profile

The chemical utility of 2-(Bromomethyl)-6-fluoroquinoline stems from the electronic interplay between the quinoline nitrogen, the electron-withdrawing fluorine at C6, and the leaving group ability of the bromide.

Mechanistic Drivers

-

Benzylic Activation: The C2-methyl position is "benzylic-like" (specifically,

-heteroarylic). The resonance stabilization of the transition state by the quinoline ring facilitates nucleophilic attack. -

Inductive Effect (C6-F): The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. This slightly increases the electrophilicity of the C2-methylene carbon compared to the non-fluorinated analog.

-

Metabolic Blocking: In medicinal chemistry applications, the C6-F prevents metabolic oxidation (hydroxylation) at this position, extending the half-life of derived drugs.

Key Transformations

The molecule acts as a "linchpin" intermediate, allowing the attachment of the fluoroquinoline core to various pharmacophores.

-

Nucleophilic Substitution (

):-

Amines: Reaction with primary/secondary amines yields 2-(aminomethyl)quinolines (common in kinase inhibitors).

-

Thiols: Reaction with mercaptans yields thioethers.

-

Azides: Reaction with

yields the azide, a precursor for "Click Chemistry" (triazole formation).

-

-

Sommelet Reaction:

-

Reaction with Hexamethylenetetramine (HMTA) followed by hydrolysis converts the

to an aldehyde (

-

-

C-C Bond Formation:

-

Acts as an electrophile in alkylation reactions with stabilized enolates (e.g., malonates) to extend the carbon chain.

-

Reactivity Divergence Diagram

Figure 2: Divergent synthetic pathways originating from the bromomethyl electrophile.

Medicinal Chemistry Applications

The 6-fluoroquinoline moiety is a privileged scaffold, most famously known in Fluoroquinolone antibiotics (e.g., Ciprofloxacin). However, the 2-bromomethyl derivative serves distinct purposes:

-

Fragment-Based Drug Discovery (FBDD): It is used to introduce the lipophilic, metabolically stable 6-fluoroquinoline headgroup into larger molecules targeting G-protein coupled receptors (GPCRs).

-

Bioisosteres: The quinoline ring often serves as a bioisostere for naphthalene or indole rings in drug design, with the fluorine atom modulating

and lipid solubility to improve blood-brain barrier (BBB) penetration. -

Imaging Agents: While not a radiotracer itself, it is a precursor for

labeling strategies where the bromine can be displaced or the scaffold modified for PET imaging ligands.

References

-

Synthesis Precursor Data: Sigma-Aldrich. Product Specification: 6-Fluoro-2-methylquinoline.

-

Medicinal Chemistry Context: Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

-

Reaction Mechanism (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.

- Nucleophilic Substitution in Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Reference Text).

-

General Reactivity of Halomethyl Quinolines: Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Current Medicinal Chemistry.

Sources

2-(Bromomethyl)-6-fluoroquinoline CAS number and identifiers

Executive Summary

2-(Bromomethyl)-6-fluoroquinoline is a high-value heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1][2] It serves as a critical electrophile for introducing the 6-fluoroquinolin-2-yl-methyl moiety into target molecules.[1] This structural motif is frequently investigated in the development of kinase inhibitors, receptor antagonists, and anti-infective agents due to the quinoline ring's ability to engage in pi-stacking interactions and the fluorine atom's capacity to modulate metabolic stability and lipophilicity.

This guide provides a comprehensive technical overview, including validated synthesis protocols, reactivity profiles, and safety standards for researchers handling this compound.

Chemical Identity & Identifiers

| Parameter | Detail |

| Chemical Name | 2-(Bromomethyl)-6-fluoroquinoline |

| CAS Number | 168083-35-0 |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| SMILES | FC1=CC2=C(C=C1)N=C(CBr)C=C2 |

| InChI Key | Specific key depends on isomer purity; generally derived from structure above |

| MDL Number | MFCD17926365 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Low solubility in water |

Synthesis Protocol

The most reliable route for synthesizing 2-(bromomethyl)-6-fluoroquinoline is the Wohl-Ziegler bromination of the precursor 6-fluoro-2-methylquinoline (CAS 1128-61-6) using N-bromosuccinimide (NBS) and a radical initiator.[1]

Reaction Scheme

The following diagram illustrates the radical substitution pathway.

Caption: Radical bromination pathway transforming the 2-methyl group into the reactive bromomethyl electrophile.

Detailed Methodology

Objective: Selective monobromination of the benzylic methyl group.[1][2]

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)[1]

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 – 0.1 equiv)

-

Solvent: Carbon tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (anhydrous)

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-fluoro-2-methylquinoline in the chosen solvent (approx. 10 mL per gram of substrate).

-

Addition: Add NBS and the radical initiator (AIBN ). Note: Ensure NBS is freshly recrystallized if the reagent is old to minimize free bromine which can cause ring bromination.

-

Reaction: Heat the mixture to reflux (approx. 77-80°C for CCl₄) under an inert atmosphere (Nitrogen or Argon).

-

Monitoring: Monitor the reaction via TLC (Hexane/EtOAc) or LC-MS. The reaction typically completes in 2–6 hours.[1][2] Look for the disappearance of the starting methyl quinoline.

-

Work-up:

-

Purification: The crude residue often contains traces of starting material or dibrominated side products.[1][2] Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Confirm identity via ¹H NMR (Look for the disappearance of the CH₃ singlet at ~2.7 ppm and appearance of CH₂Br singlet at ~4.6–4.8 ppm).[2]

Reactivity & Applications

The bromomethyl group at position 2 is highly reactive toward nucleophiles due to the electron-deficient nature of the quinoline ring, which stabilizes the transition state for S_N2 reactions.

Key Transformations

This compound acts as a "linchpin" to attach the fluoroquinoline scaffold to other pharmacophores.[1][2]

| Nucleophile Class | Reaction Type | Product Type | Application |

| Primary/Secondary Amines | N-Alkylation | Secondary/Tertiary Amines | Kinase inhibitors, GPCR ligands |

| Phenols/Alcohols | O-Alkylation (Williamson Ether) | Ethers | Bioisosteres, Solubility modulators |

| Thiols | S-Alkylation | Thioethers | Metabolic probes |

| Phosphines | Quaternization | Phosphonium Salts | Wittig reagents for alkene synthesis |

Application Workflow

The following diagram depicts the strategic use of this intermediate in a drug discovery campaign.

Caption: Divergent synthesis pathways utilizing the bromomethyl group for N- and O-functionalization.[1]

Safety & Handling (E-E-A-T)

Warning: Benzylic bromides are potent alkylating agents and often act as lachrymators (tear gas agents).[2] Strict safety protocols are non-negotiable.

-

Hazard Statements (GHS):

-

Handling Protocols:

-

Engineering Controls: Always handle inside a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]

-

Decontamination: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution to destroy the alkylating potential before disposal.[1][2]

-

-

Storage: Store at 2–8°C (Refrigerated) under inert gas. The compound is light-sensitive and may degrade (turn brown) if exposed to light or moisture over time.[1]

References

-

Chemical Identity & CAS: 2-(Bromomethyl)-6-fluoroquinoline (CAS 168083-35-0).[1][2][4][5] MolDB Compound Database.[1][2] Link

-

Synthetic Methodology (General): Goswami, S., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline."[1][2][6] RSC Advances, 2014. (Contextual grounding for quinoline bromination). Link

-

Precursor Reactivity: 6-Fluoro-2-methylquinoline (CAS 1128-61-6).[1][2][3] PubChem Compound Summary. Link

-

Analogous Protocols: "Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene." BenchChem Application Notes. Link

Sources

- 1. 6-bromo-2-(bromomethyl)-3-fluoro-pyridine | 1187836-89-0 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 168083-35-0 | 2-(bromomethyl)-6-fluoroquinoline - Moldb [moldb.com]

- 5. 2-(Bromomethyl)-6-fluoroquinoline | CymitQuimica [cymitquimica.com]

- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight, Physicochemical Profiling, and Synthetic Utility of 2-(Bromomethyl)-6-fluoroquinoline: A Technical Guide

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical properties, structural causality, and validated synthetic workflows.

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 2-(Bromomethyl)-6-fluoroquinoline (CAS: 168083-35-0) serves as a premier bifunctional building block in this domain. With a molecular formula of C10H7BrFN and a molecular weight of 240.08 g/mol [1], this compound bridges the gap between metabolic stability (conferred by the fluoroquinoline core) and synthetic versatility (enabled by the electrophilic bromomethyl group).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers. Here, we will dissect the causality behind its structural features, establish self-validating experimental protocols for its synthesis and characterization, and outline its application in late-stage API functionalization.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular weight and formula of a building block is critical for mass balance, stoichiometric precision, and downstream mass spectrometry (MS) validation.

Molecular Weight and Isotopic Distribution

The molecular formula C10H7BrFN dictates a degree of unsaturation of 7, corresponding to the bicyclic quinoline ring system and its internal pi-bonds. While the average molecular weight is 240.08 g/mol [1], the presence of the bromine atom significantly alters its mass spectrometric profile. Bromine exists natively as two stable isotopes—

Structural Causality in Drug Design

The architecture of 2-(Bromomethyl)-6-fluoroquinoline is not arbitrary; each functional group serves a distinct mechanistic purpose:

-

The C6-Fluorine Atom: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Placing it at the C6 position blocks cytochrome P450-mediated aromatic oxidation, thereby extending the metabolic half-life of the resulting drug. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the quinoline nitrogen, often reducing unwanted hERG channel binding (a common cardiotoxic liability in basic amines).

-

The C2-Bromomethyl Group: The bromomethyl moiety is a highly reactive electrophile primed for bimolecular nucleophilic substitution (S

2). The adjacent quinoline ring stabilizes the S

Quantitative Data Presentation

To facilitate rapid reference during experimental design, the core physicochemical and analytical parameters are summarized below.

Table 1: Core Chemical Identifiers & Properties

| Property | Value | Causality / Significance |

| CAS Number | 168083-35-0 | Unique registry identifier for procurement[1]. |

| Molecular Formula | C10H7BrFN | Defines stoichiometry and degree of unsaturation (7). |

| Average Molecular Weight | 240.08 g/mol | Utilized for bulk stoichiometric calculations[1]. |

| Monoisotopic Mass ( | 238.9746 Da | Primary peak targeted in high-resolution MS. |

| MDL Number | MFCD17926365 | Database identifier for substructure searching[1]. |

Table 2: Mass Spectrometry (ESI+) Isotopic Profile

| Isotope | m/z [M+H] | Relative Abundance | Diagnostic Utility |

| 240.0 | ~50.5% | Confirms the intact C10H7BrFN structure. | |

| 242.0 | ~49.5% | The 1:1 ratio strictly validates the presence of exactly one Br atom. |

Synthetic Workflow & Experimental Protocols

The synthesis of 2-(bromomethyl)quinolines typically relies on the Wohl-Ziegler radical bromination of a 2-methylquinoline precursor[2]. The protocol below is designed as a self-validating system , ensuring that the user can verify success at each critical juncture.

Workflow Visualization

Synthetic workflow for 2-(Bromomethyl)-6-fluoroquinoline via radical bromination.

Protocol A: Radical Bromination via Wohl-Ziegler Reaction

Reference standard adapted from established quinoline bromination methodologies[2][3].

Objective: Convert 6-fluoro-2-methylquinoline to 2-(Bromomethyl)-6-fluoroquinoline while suppressing over-bromination.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 100 mL round-bottom flask with 6-fluoro-2-methylquinoline (1.0 eq, 10 mmol) and anhydrous acetonitrile (50 mL) to achieve a 0.2 M concentration.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) and Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol).

-

Reaction: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4 hours.

-

Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (lower R

due to increased polarity) appears. -

Workup: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to yield the pure product.

Protocol B: LC-MS Validation of Molecular Weight

Objective: Confirm the molecular weight (240.08 g/mol ) and the C10H7BrFN formula[1].

Step-by-Step Methodology:

-

Sample Prep: Dissolve 1.0 mg of the purified product in 1.0 mL of HPLC-grade Methanol.

-

Injection: Inject 2 µL into an LC-MS system equipped with a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Gradient: Run a mobile phase gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Self-Validation (Data Interpretation): Extract the mass spectrum at the primary UV peak. You must observe a 1:1 intensity doublet at m/z 240.0 and 242.0 [M+H]

. The presence of this exact doublet mathematically validates the molecular weight and confirms the successful incorporation of exactly one bromine atom.

Application: S 2 Alkylation in Drug Discovery

The primary utility of 2-(Bromomethyl)-6-fluoroquinoline is its role as an electrophile in S

SN2 alkylation pathway utilizing 2-(Bromomethyl)-6-fluoroquinoline as an electrophile.

Protocol C: General S 2 Amine Alkylation

Objective: Couple the 240.08 g/mol fragment to a secondary amine.

Step-by-Step Methodology:

-

Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

-

Add anhydrous Potassium Carbonate (K

CO -

Add 2-(Bromomethyl)-6-fluoroquinoline (1.1 eq).

-

Stir at 60°C for 12 hours.

-

Self-Validation: Perform LC-MS on the crude mixture. The target API's expected mass will be: (Mass of Amine) + 240.08 - 80.91 (Mass of HBr). The disappearance of the 240/242 doublet confirms the full consumption of the brominated starting material.

References

- Moldb Chemical Database. "168083-35-0 | 2-(bromomethyl)-6-fluoroquinoline - Moldb: Chemical information." Moldb.

- National University of Pharmacy. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Ophcj.

- National Institutes of Health (PMC). "Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate." PubMed Central.

Sources

- 1. 168083-35-0 | 2-(bromomethyl)-6-fluoroquinoline - Moldb [moldb.com]

- 2. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

2-(Bromomethyl)-6-fluoroquinoline: Technical Safety & Handling Guide

[1]

CAS Number: 168083-35-0 | Formula: C₁₀H₇BrFN | M.W.: 240.08 g/mol [1]

Executive Summary

This technical guide provides a rigorous safety framework for handling 2-(Bromomethyl)-6-fluoroquinoline , a potent alkylating agent used primarily as a heterocyclic building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS) which list hazards in isolation, this document integrates chemical reactivity principles with operational safety protocols.

Critical Hazard Profile: The presence of a bromomethyl group at the 2-position of the quinoline ring confers high electrophilicity. This compound is a benzylic halide analog , making it a potent lachrymator and a corrosive alkylating agent capable of modifying DNA and proteins. It must be handled with the assumption of Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) .[2]

Chemical Identity & Physical Properties[1][4][5][6][7]

| Property | Data | Note |

| IUPAC Name | 2-(Bromomethyl)-6-fluoroquinoline | |

| CAS Number | 168083-35-0 | Verified Identifier |

| Physical State | Solid (Powder/Crystalline) | Dust inhalation risk |

| Color | Off-white to pale yellow | Oxidation may darken color |

| Solubility | DCM, Chloroform, DMSO | Hydrolyzes slowly in water |

| Reactivity | High (Electrophilic) | Reacts violently with strong nucleophiles |

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on the reactivity of the bromomethyl-quinoline scaffold.

GHS Label Elements[1][8]

| Classification | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage.[2][5][6][7] |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[5][8] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

Signal Word: DANGER

Pictograms:

-

GHS05 (Corrosion): Due to irreversible tissue damage potential.

-

GHS07 (Exclamation Mark): Due to acute toxicity and respiratory irritation.

Toxicological Mechanism (The "Why")

The hazard stems from the SN2 reactivity of the methylene carbon attached to the bromine.

-

Alkylation: Upon contact with biological tissue, the bromine atom acts as a good leaving group. Nucleophilic residues on proteins (cysteine thiols, lysine amines) and DNA (guanine bases) attack the methylene carbon.

-

Corrosion: This alkylation reaction releases hydrobromic acid (HBr) as a byproduct locally on the tissue, causing chemical burns simultaneous with cellular alkylation.

-

Lachrymatory Effect: Benzylic halides interact with TRPA1 ion channels in sensory nerves, triggering intense tearing and pain even at low vapor concentrations.

Safe Handling Protocol (SOP)

Engineering Controls

-

Primary Containment: All weighing and manipulation must occur inside a certified chemical fume hood.

-

Airflow Check: Verify face velocity is >100 fpm (0.5 m/s) before opening the container.

-

Static Control: Use anti-static weighing boats; dry powders can carry static charges leading to dispersion.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Requirement | Rationale |

| Hands | Double Nitrile Gloves (min 0.11mm outer) | Bromomethyl compounds can permeate thin nitrile. Change immediately upon splash. |

| Eyes | Chemical Goggles (Not Safety Glasses) | Vapors/dust are lachrymatory; glasses do not seal against fumes. |

| Body | Lab Coat + Chemical Apron | Prevents absorption through clothing in case of spill. |

| Respiratory | N95/P100 (if outside hood) | Only for emergency egress; do not rely on respirators for routine handling. |

Self-Validating Deactivation Protocol

Trustworthiness Principle: Never assume waste is safe. Verify deactivation.

Reagent: 10% Sodium Thiosulfate (

Step-by-Step Deactivation:

-

Preparation: Prepare a "Quench Bath" of 10% aqueous sodium thiosulfate in the hood.

-

Cleaning: Dip all spatulas, weigh boats, and contaminated glassware into the bath immediately after use.

-

Validation: Allow to soak for 24 hours. Check pH; if acidic (due to HBr release), neutralize with sodium bicarbonate before disposal.

-

Spill: Cover spills with solid sodium thiosulfate/sand mix before sweeping.

Emergency Response & First Aid

Diagram 1: Emergency Response Decision Tree This workflow dictates immediate actions upon exposure.

Caption: Decision tree for immediate triage of exposure to 2-(Bromomethyl)-6-fluoroquinoline.

Note on Calcium Gluconate: While primarily for HF burns, some safety officers recommend it for fluorinated corrosives if HF release is theoretically possible during metabolism, though standard water irrigation is the priority for bromomethyl burns.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerate) .

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture sensitive.

-

Incompatibilities:

-

Strong Bases: Cause polymerization or elimination.

-

Amines/Oxidizers: Violent reaction potential.

-

-

Shelf Life: Re-test purity every 12 months. HBr formation (indicated by darkening/acidity) signals decomposition.

Experimental Workflow Visualization

Diagram 2: Safe Synthesis & Quenching Workflow Visualizing the lifecycle of the reagent in a reaction context.

Caption: Operational workflow emphasizing containment and chemical neutralization steps.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. (Used for read-across hazard data of bromomethyl quinoline analogs). Retrieved from .

-

MolDB (2025). Compound entry: 2-(bromomethyl)-6-fluoroquinoline (CAS 168083-35-0).[1] Retrieved from .

-

Thermo Fisher Scientific (2025). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone. (Analogous corrosive/lachrymator classification). Retrieved from .

-

Sigma-Aldrich (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. (Analogous benzylic bromide hazards). Retrieved from .

Sources

- 1. 168083-35-0 | 2-(bromomethyl)-6-fluoroquinoline - Moldb [moldb.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Structural Analysis of 6-Fluoroquinoline Derivatives: A Technical Guide

Executive Summary

The 6-fluoroquinoline scaffold represents a cornerstone in medicinal chemistry, most notably serving as the pharmacophoric core of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin).[1] Beyond antibacterials, this moiety is increasingly exploited in oncology and antiviral research. The introduction of a fluorine atom at the C-6 position is not merely a structural decoration; it fundamentally alters the scaffold's electronic distribution, metabolic stability, and lipophilicity.

This guide provides a rigorous technical framework for the structural elucidation of 6-fluoroquinoline derivatives. It moves beyond basic characterization, integrating advanced spectroscopic workflows (19F-NMR), solid-state analysis (X-ray crystallography), and computational validation (DFT) to ensure robust structural assignment and structure-activity relationship (SAR) derivation.

Part 1: The "Fluorine Effect" – Electronic & Steric Rationale

Before initiating structural analysis, one must understand why the 6-fluoro substitution is critical. The fluorine atom acts as a metabolic shield and an electronic tuner.

Mechanistic Impact

-

Metabolic Blockade: The C-6 position on the quinoline ring is a "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Substituting hydrogen (Van der Waals radius

Å) with fluorine ( -

Electronic Modulation: Fluorine is the most electronegative element. Its inductive effect (

) pulls electron density from the aromatic ring, increasing the acidity of the carboxylic acid often found at C-3 (in fluoroquinolones), thereby enhancing binding affinity to the gyrase-DNA complex via a water-metal ion bridge.

SAR Logic Visualization

The following diagram illustrates the causal relationship between the 6-fluoro modification and observed pharmacological properties.

Figure 1: Causal pathway linking 6-fluoro substitution to enhanced pharmacokinetics and pharmacodynamics.

Part 2: Spectroscopic Characterization Workflow

Reliable identification of 6-fluoroquinoline derivatives requires a multi-nuclear NMR approach. Standard

The F-NMR Protocol

Fluorine-19 is 100% naturally abundant with a spin of 1/2, making it a highly sensitive probe.[3][4]

-

Reference Standard: Trichlorofluoromethane (CFCl

, -

Typical Chemical Shift: The C-6 fluorine signal typically appears between -105 ppm and -130 ppm , depending on the electron density of neighboring substituents (e.g., C-7 piperazine vs. C-7 Cl).

Spin-Spin Coupling Analysis

The presence of fluorine introduces characteristic coupling constants (

Table 1: Characteristic Coupling Constants in 6-Fluoroquinolines

| Interaction Type | Coupling Constant ( | Structural Insight |

| 245 – 255 Hz | Direct C6-F bond confirmation.[6] Observed in | |

| 15 – 25 Hz | Coupling to C-5 and C-7 carbons. Verifies regiochemistry. | |

| 8 – 11 Hz | Coupling to protons at C-5 (if unsubstituted). Diagnostic for ortho-positioning. | |

| 5 – 7 Hz | Long-range coupling to C-8 protons. |

Experimental Workflow Diagram

This self-validating workflow ensures no structural ambiguity remains.

Figure 2: Step-by-step spectroscopic elucidation workflow focusing on NMR validation.

Part 3: Solid-State Analysis (X-Ray Crystallography)

While NMR provides solution-state data, X-ray crystallography is essential for understanding the active conformation and intermolecular packing, particularly for drug formulation.

Crystallization Protocol

-

Solvent System: Slow evaporation using Ethanol/Water (9:1) or Acetonitrile.[5][7]

-

Target: Single crystals suitable for diffraction (

mm).

Critical Structural Metrics

When analyzing the solved structure, focus on these parameters:

-

C-F Bond Length: Should range between 1.35 – 1.38 Å . A deviation suggests disorder or incorrect atom assignment (e.g., confusing F with OH).

-

Planarity: The quinoline bicyclic system should be essentially planar (RMS deviation < 0.02 Å).

-

Intermolecular Interactions: Look for C–H···F hydrogen bonds. Fluorine is a weak hydrogen bond acceptor, but in the solid state, these weak interactions often direct the crystal packing and influence solubility profiles.

Part 4: Computational Validation (DFT)

To corroborate experimental data, Density Functional Theory (DFT) is employed.[8][9] This is particularly useful for assigning complex vibrational modes (IR) or predicting chemical shifts when standards are unavailable.

Computational Protocol

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) . This level of theory is the industry standard for organic fluoro-compounds, balancing cost with accuracy for geometry optimization and NMR GIAO calculations.

-

Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Water to mimic experimental conditions.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a descriptor for chemical reactivity (kinetic stability).

-

HOMO Location: Typically distributed over the nitrogen lone pair and the aromatic

-system. -

LUMO Location: Often localized on the carboxylic acid/ketone moiety (if present), indicating susceptibility to nucleophilic attack.

References

-

Synthesis and Biological Activity

-

Suaifan, G. A. R. Y., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.[10] Oriental Journal of Chemistry.

-

-

NMR Characterization Standards

- Alfa Chemistry.

-

Crystallographic & Structural Data

-

ResearchGate.[11] Crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one.

-

-

Metabolic Stability & Fluorine Chemistry

-

DFT & Computational Protocols

- DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The 6-Fluoroquinoline Scaffold: A Multidimensional Paradigm in Drug Discovery

Executive Summary

The 6-fluoroquinoline core represents one of the most privileged and extensively validated scaffolds in modern medicinal chemistry. Originally derived from the 4-quinolone pharmacophore (e.g., nalidixic acid), the strategic introduction of a fluorine atom at the C-6 position catalyzed a revolution in antimicrobial therapy, giving rise to the fluoroquinolone class of antibiotics[1]. Today, the utility of this scaffold transcends its classical role as a bacterial topoisomerase inhibitor. Through rational functionalization, 6-fluoroquinoline derivatives are being actively repurposed and optimized to target multidrug-resistant (MDR) pathogens, viral polymerases, and eukaryotic oncogenic pathways[2]. This technical guide explores the mechanistic causality behind the scaffold's biological activity, details its structure-activity relationships (SAR), and provides a self-validating experimental framework for screening novel derivatives.

Mechanistic Causality: The C-6 Fluorine Advantage

The biological supremacy of the 6-fluoroquinoline scaffold over its non-fluorinated predecessors is not merely an empirical observation; it is rooted in profound physicochemical and stereoelectronic alterations.

The addition of the highly electronegative fluorine atom at the C-6 position serves three critical, causal functions:

-

Enhanced Lipophilicity and Permeation: The fluorine atom significantly increases the molecule's overall lipophilicity, facilitating rapid diffusion through the lipid bilayers of Gram-positive bacteria and the specialized porin channels of Gram-negative bacteria[3].

-

Target Enzyme Affinity: The C-6 fluorine atom optimizes the steric and electronic complementarity between the drug molecule and the binding pocket of the DNA-gyrase/DNA complex. It acts as a hydrogen bond acceptor or participates in multipolar interactions that stabilize the lethal ternary complex (Drug-Enzyme-DNA)[4].

-

Metabolic Stability: The strong carbon-fluorine bond resists oxidative degradation by host cytochrome P450 enzymes, dramatically improving the pharmacokinetic half-life of the scaffold[1].

Spectrum of Biological Activity

Antimicrobial Efficacy (DNA Gyrase & Topoisomerase IV)

The classical mechanism of action for 6-fluoroquinolones involves the direct inhibition of bacterial DNA replication. In Gram-negative bacteria (e.g., E. coli), the primary target is DNA gyrase (Topoisomerase II), an enzyme responsible for introducing negative supercoils into DNA to relieve topological stress ahead of the replication fork[5]. In Gram-positive bacteria (e.g., S. aureus), the primary target is Topoisomerase IV, which is essential for the decatenation (unlinking) of daughter chromosomes following replication[4].

By binding to the enzyme-DNA cleavage complex, 6-fluoroquinolones prevent the religation of double-strand breaks. This stalls the replication fork, triggers the SOS response, and ultimately leads to rapid, bactericidal cell death[3].

Mechanism of action of 6-fluoroquinolones targeting bacterial DNA replication.

Emerging Anticancer Properties

Recent drug repositioning efforts have highlighted the potent antiproliferative effects of 6-fluoroquinoline derivatives against lethal human cancers, including lung, colon, and breast carcinomas[6]. The anticancer causality stems from structural homologies between bacterial DNA gyrase and eukaryotic Topoisomerase II. Highly functionalized 6-fluoroquinolones can intercalate into eukaryotic DNA and stabilize the Topoisomerase II cleavage complex, inducing apoptosis in rapidly dividing malignant cells[6]. Furthermore, specific derivatives have demonstrated the ability to act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, blocking downstream oncogenic signaling cascades[7].

Antiviral Repurposing

The scaffold's versatility extends into virology. Modifications, particularly the replacement of the C-6 fluorine with an amino group (6-aminoquinolones) or utilizing the 6-fluoro core with bulky C-7 arylpiperazine substitutions, have yielded submicromolar inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[8].

Quantitative Structure-Activity Relationship (QSAR) Profiling

The modular nature of the 6-fluoroquinoline core allows for precise tuning of its pharmacodynamic and pharmacokinetic properties. The table below synthesizes the causal impact of specific regional substitutions.

| Substitution Position | Structural Modification | Biological Consequence & Causality |

| N-1 | Cyclopropyl, Ethyl, 2,4-difluorophenyl | Dictates overall potency. The cyclopropyl group provides optimal steric bulk to fit the enzyme pocket, yielding broad-spectrum activity[9]. |

| C-3 & C-4 | Carboxylic Acid (C-3) & Ketone (C-4) | Critical Pharmacophore: Essential for chelating Mg²⁺ ions, forming a bridge that anchors the drug to the DNA backbone and enzyme[10]. |

| C-6 | Fluorine | Dramatically increases lipophilicity, cell penetration, and target enzyme affinity[1]. |

| C-7 | Piperazine, Pyrrolidine derivatives | Controls interaction with bacterial efflux pumps and dictates the spectrum of activity. Bulky groups enhance anti-Gram-positive efficacy[2]. |

| C-8 | Methoxy (-OCH₃), Halogen | Enhances activity against anaerobes and restricts the selection of resistant mutants by targeting both DNA gyrase and Topo IV equally[6]. |

Standardized Experimental Protocol: High-Throughput Screening & Validation

To rigorously evaluate the biological activity of novel 6-fluoroquinoline derivatives, researchers must employ a self-validating workflow that bridges cell-free mechanistic assays with whole-cell phenotypic screening.

Protocol: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the synthesized scaffold directly inhibits its primary target. We utilize relaxed pBR322 plasmid DNA, which DNA gyrase converts into a supercoiled form in the presence of ATP.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the novel 6-fluoroquinoline derivative in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of lipophilic scaffolds without denaturing the enzyme at low final assay concentrations (<1%).

-

Reaction Mixture Assembly: In a sterile microcentrifuge tube, combine 35 µL of Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, pH 7.5), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound (0.1 µM to 100 µM).

-

Enzyme Addition: Add 1 Unit of E. coli DNA gyrase to initiate the reaction. Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 10 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS). Causality: SDS denatures the enzyme, trapping the cleavage complex and preventing further topological changes.

-

Visualization: Subject the samples to electrophoresis on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide.

-

Self-Validating Controls:

-

Positive Control: Ciprofloxacin (known inhibitor; should show only relaxed DNA bands).

-

Negative Control: 1% DMSO vehicle + Enzyme (should show complete conversion to supercoiled DNA).

-

Validation Gate: The assay is only valid if the negative control demonstrates >90% supercoiling and the positive control demonstrates <5% supercoiling.

-

Protocol: Whole-Cell Broth Microdilution (MIC Determination)

To ensure the compound can penetrate the bacterial cell envelope and evade efflux pumps, cell-free data must be corroborated with Minimum Inhibitory Concentration (MIC) assays.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in MHB to achieve a concentration range of 51.2 µg/mL to 0.025 µg/mL.

-

Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Counter-Screen: Parallelly expose mammalian cell lines (e.g., HEK293) to the compounds using an MTT assay to calculate the Therapeutic Index (CC₅₀ / MIC). Causality: A high therapeutic index validates that the antibacterial activity is target-specific and not a result of generalized membrane toxicity.

Iterative experimental workflow for screening 6-fluoroquinoline derivatives.

Conclusion

The 6-fluoroquinoline scaffold remains a cornerstone of modern pharmacotherapeutics. By understanding the mechanistic causality of its structural components—specifically the lipophilicity and target-affinity driven by the C-6 fluorine—researchers can systematically engineer derivatives that bypass established resistance mechanisms. Whether optimizing dual-targeting antimicrobial agents or exploring the scaffold's emerging potential in oncology and virology, rigorous, self-validating experimental workflows are paramount to translating these synthetic molecules into clinical successes.

References

- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases | Oxford Academic.

- Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.

- Fluoroquinolones: a Pharmaceutical Review. IJPSI.

- Quinolone antibiotic. Wikipedia.

- Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. PubMed.

- Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PMC.

- Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to comb

- The Versatile Nature of the 6-Aminoquinolone Scaffold: Identification of Submicromolar Hep

- Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. PMC.

- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.

- Recent Development of Fluoroquinolone Deriv

Sources

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to combat antibacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 7. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Versatile Nature of the 6-Aminoquinolone Scaffold: Identification of Submicromolar Hepatitis C Virus NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsi.org [ijpsi.org]

Literature Review of 2-Substituted 6-Fluoroquinoline Analogs: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The 6-fluoroquinoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While traditional fluoroquinolones (e.g., ciprofloxacin) are heavily optimized as 4-quinolone-3-carboxylic acids targeting bacterial DNA gyrase, 2-substituted 6-fluoroquinolines have emerged as potent, targeted agents in oncology, immunology, and parasitology. The introduction of a fluorine atom at the C6 position increases lipophilicity, modulates the pKa of the quinoline nitrogen, and blocks cytochrome P450-mediated oxidation. Concurrently, substitutions at the C2 position dictate the molecule's primary biological target, ranging from human dihydroorotate dehydrogenase (DHODH) to Plasmodium falciparum translation elongation factor 2 (PfeEF2).

This technical guide synthesizes current literature, structural activity relationships (SAR), and validated synthetic protocols for 2-substituted 6-fluoroquinoline analogs, providing a comprehensive resource for drug development professionals.

Chemical Synthesis: The Pfitzinger Approach

The synthesis of 2-substituted 6-fluoroquinoline-4-carboxylic acids is most robustly achieved via the Pfitzinger reaction . Unlike the Skraup or Gould-Jacobs syntheses—which often yield complex mixtures of regioisomers when starting from asymmetric anilines—the Pfitzinger approach utilizes a pre-formed 5-fluoroisatin core. This ensures absolute regiocontrol at the 6-position of the final quinoline ring .

Causality in Experimental Design

The reaction involves the base-catalyzed ring opening of 5-fluoroisatin to an intermediate 2-amino-5-fluorophenylglyoxylate, followed by a cross-aldol condensation with a methyl ketone, and subsequent cyclization. The choice of base concentration and the precise pH during the final precipitation are critical. If the acidification drops the pH below 3.0, the quinoline nitrogen (pKa ~4.5) becomes protonated, forming a highly soluble hydrochloride salt and drastically reducing the isolated yield.

Validated Step-by-Step Protocol: Synthesis of Brequinar Analogs

This protocol is a self-validating system; the visual color shift and precipitation at a specific pH confirm successful cyclization and product isolation.

Materials:

-

5-Fluoroisatin (1.0 equivalent)

-

Substituted acetophenone (e.g., 4'-ethoxy-4-acetylbiphenyl) (1.1 equivalents)

-

Potassium hydroxide (KOH, 33% aqueous solution)

-

Absolute ethanol

-

Hydrochloric acid (HCl, 2M aqueous)

Methodology:

-

Ring Opening: Suspend 5-fluoroisatin in a mixture of absolute ethanol and 33% aqueous KOH. Causality: The strong base rapidly hydrolyzes the amide bond of the isatin ring, generating the reactive potassium 2-amino-5-fluorophenylglyoxylate intermediate. The solution will transition from a cloudy suspension to a clear, dark amber solution.

-

Condensation: Add the substituted acetophenone (1.1 eq) to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (80°C) for 12–18 hours. Causality: Refluxing provides the necessary activation energy to drive the cross-aldol condensation and the subsequent dehydration/cyclization steps to form the quinoline core. Monitor completion via TLC (DCM:MeOH 9:1).

-

Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

-

Aqueous Extraction: Dilute the residue with distilled water and extract with diethyl ether (3x) to remove unreacted ketone and non-polar byproducts. Retain the aqueous layer, which contains the highly soluble potassium salt of the target product.

-

Controlled Acidification (Self-Validation Step): Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter. Cease addition exactly at pH 3.5 - 4.0 . A dense precipitate of the 2-substituted 6-fluoroquinoline-4-carboxylic acid will form.

-

Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol/water to yield the pure product.

Pharmacological Target I: DHODH Inhibition in Oncology & Immunology

Mechanism of Action

In humans, dihydroorotate dehydrogenase (DHODH) is an inner mitochondrial membrane enzyme responsible for the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, such as acute myeloid leukemia (AML) blasts and activated T-cells, are entirely dependent on this de novo pathway, whereas healthy resting cells rely on pyrimidine salvage pathways .

Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) is the archetypal 2-substituted 6-fluoroquinoline DHODH inhibitor. The bulky biphenyl group at the C2 position is explicitly designed to project into the hydrophobic ubiquinone-binding tunnel of DHODH, acting as a potent competitive inhibitor .

Caption: Mechanism of de novo pyrimidine biosynthesis blockade by 2-substituted 6-fluoroquinolines.

Quantitative Structure-Activity Relationship (QSAR)

Modifications to the C2 biphenyl system and the C4 carboxylic acid significantly impact DHODH binding affinity. Recent patent literature highlights novel analogs with optimized pharmacokinetic profiles to overcome the historical bioavailability limitations of Brequinar .

Table 1: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Analogs

| Compound ID | C2 Substituent | C6 | DHODH IC₅₀ (nM) | Mechanistic Notes |

| Brequinar | 2'-fluoro-1,1'-biphenyl-4-yl | Fluoro | 5.2 | Potent inhibitor; bulky hydrophobic group mimics ubiquinone tail. |

| Cpd1 | 4'-ethoxy-2-fluoro-[1,1'-biphenyl]-4-yl | Fluoro | < 10.0 | Improved oral bioavailability and pharmacokinetic stability . |

| Analog 41 | Proprietary biphenyl derivative | Fluoro | 9.71 ± 1.4 | Designed to form novel hydrogen bond interactions in the binding cleft . |

| Analog 43 | Proprietary biphenyl derivative | Fluoro | 26.2 ± 1.8 | Forms a water-mediated hydrogen bond with T63 in DHODH . |

Pharmacological Target II: Antiplasmodial Activity via PfeEF2

Mechanism of Action

Beyond oncology, 2,4-disubstituted 6-fluoroquinolines have demonstrated exceptional activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Unlike traditional fluoroquinolones that target DNA gyrase, these specific analogs target the translation elongation factor 2 (PfeEF2) .

PfeEF2 is a GTPase responsible for the translocation of the ribosome along mRNA. The 6-fluoroquinoline scaffold acts as a structural anchor, while specific substitutions at C2 (e.g., morpholinomethyl-phenyl) and C4 (e.g., complex amides) optimize binding within the PfeEF2 cleft, effectively freezing the ribosome in a pre-translocation state and causing parasitic death.

Caption: Inhibition of Plasmodium falciparum translation elongation factor 2 (PfeEF2) by fluoroquinolines.

QSAR and Antiplasmodial Data

In silico modeling and in vitro assays of 2,4-disubstituted 6-fluoroquinolines reveal that antiplasmodial activity is heavily influenced by the presence of terminal nitrogen-containing heterocycles (like pyrrolidines or morpholines) which likely engage in salt-bridge interactions within the PfeEF2 binding pocket .

Table 2: Antiplasmodial Activity of 2,4-Disubstituted 6-Fluoroquinoline Analogs against P. falciparum (NF54)

| Compound ID | R2 Substituent | R4 Substituent | IC₅₀ (nM) | pIC₅₀ |

| Compound 1 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | CONH(CH₂)₂-pyrrolidin-1-yl | 7.38 | 8.132 |

| Compound 5 | 4-(morpholinomethyl)phenyl | CONH(CH₂)₂-pyrrolidin-1-yl | 0.89 | 9.051 |

| Compound 11 | 4-(piperidin-1-ylmethyl)phenyl | CONH(CH₂)₂-pyrrolidin-1-yl | 1.45 | 8.838 |

Data adapted from QSAR studies highlighting the superiority of the morpholine derivative (Compound 5) in achieving sub-nanomolar efficacy .

Future Perspectives in Drug Development

The versatility of the 2-substituted 6-fluoroquinoline core continues to drive innovation. Current clinical trajectories are focusing on combination therapies . For instance, DHODH inhibitors like Brequinar and its modern analogs are being evaluated in combination with anti-CD38 and anti-CD47 therapeutic agents to synergistically upregulate macrophage-mediated phagocytosis of AML cells . The ability to meticulously tune the C2 and C4 positions of the 6-fluoroquinoline scaffold ensures its continued relevance in overcoming resistance mechanisms in both oncology and infectious diseases.

References

- Sykes, D. B., et al.Methods and compositions for inhibition of dihydroorotate dehydrogenase. World Intellectual Property Organization, Patent WO2021134042A1.

-

Ibrahim, M. T., et al. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Journal of Taibah University Medical Sciences (via ResearchGate). Available at:[Link]

- Sykes, D. B., et al.Methods and compositions for inhibition of dihydroorotate dehydrogenase in combination with an anti-CD38 therapeutic agent. Australian Patent Office, Patent AU2020412805A1.

Methodological & Application

Technical Application Note: Precision Functionalization of 6-Fluoroquinaldine via Wohl-Ziegler Bromination

Abstract & Application Scope

The selective functionalization of 6-fluoroquinaldine (2-methyl-6-fluoroquinoline) to its bromomethyl derivative is a critical entry point for synthesizing fluorinated quinoline-based pharmacophores. The resulting 6-fluoro-2-(bromomethyl)quinoline serves as a potent electrophile for nucleophilic substitutions, enabling the attachment of amines, thiols, and carbon nucleophiles in the synthesis of antimalarials, kinase inhibitors, and imaging agents.

This guide details a robust Wohl-Ziegler protocol optimized for regioselectivity. Unlike simple toluenes, the nitrogen heterocycle of quinaldine introduces basicity and polarity that can interfere with radical propagation or promote ionic side reactions. This protocol utilizes Trifluorotoluene (PhCF₃) as a green, high-performance alternative to Carbon Tetrachloride (CCl₄), ensuring superior solubility and environmental compliance without compromising yield.

Mechanistic Insight & Causality

The success of this reaction hinges on the Goldfinger Mechanism , where N-Bromosuccinimide (NBS) serves as a reservoir for a low, steady-state concentration of molecular bromine (

The Fluorine Effect

The C6-fluorine substituent is electron-withdrawing (

-

Impact on Ring: Deactivates the aromatic ring, significantly reducing the risk of electrophilic aromatic substitution (ring bromination) which is a common side reaction in electron-rich heterocycles.

-

Impact on Methyl Group: Slightly increases the acidity of the benzylic protons but does not significantly destabilize the intermediate benzylic radical due to the distance from the reaction center.

Reaction Pathway Visualization

The following diagram illustrates the radical chain propagation and the critical role of the succinimide "pool" in maintaining selectivity.

Figure 1: The Goldfinger mechanism cycle showing the interplay between NBS, HBr, and the radical propagation loop.

Experimental Protocol

Reagents & Materials Table

| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |

| 6-Fluoroquinaldine | 1.0 | Substrate | Purity >98%; Dry (Water quenches radicals). |

| N-Bromosuccinimide | 1.05 | Bromine Source | Must be recrystallized. Yellow/orange NBS contains free |

| AIBN | 0.05 | Initiator | Azobisisobutyronitrile.[1] Store at 4°C. |

| PhCF₃ | 10 vol | Solvent |

Step-by-Step Procedure

Step 1: Pre-Reaction Preparation

-

Purify NBS: Recrystallize NBS from boiling water (10 g NBS / 100 mL

). Filter and dry under high vacuum over -

Degas Solvent: Sparge PhCF₃ with Argon for 15 minutes to remove dissolved oxygen, which acts as a radical trap.

Step 2: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 6-Fluoroquinaldine (1.0 eq) and PhCF₃ (10 mL per gram of substrate).

-

Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Connect the top of the condenser to an inert gas line (Argon/Nitrogen) with a bubbler.

Step 3: Initiation & Propagation [2]

-

Heat the mixture to varying reflux (

C for PhCF₃). -

Visual Check: The reaction often exhibits an "induction period." The mixture will transition from the white suspension of NBS to a lighter suspension of Succinimide (which floats to the top in CCl4, but behavior varies in PhCF₃).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) every 30 minutes.

-

Target: Stop reaction when ~5-10% starting material remains.

-

Warning:Do not push to 100% conversion. Over-reaction leads to the formation of the gem-dibromide (6-fluoro-2-(dibromomethyl)quinoline), which is inseparable by standard chromatography.

-

Step 4: Workup

-

Cool the mixture to

C to precipitate maximum Succinimide. -

Filter the slurry through a sintered glass funnel. Wash the cake with cold PhCF₃ or Hexane.

-

Concentrate the filtrate under reduced pressure (

C, benzylic bromides are thermally sensitive).

Step 5: Purification

-

Method A (Preferred): Recrystallization from Hexane/Diisopropyl ether.

-

Method B (Chromatography): If column is necessary, use Neutralized Silica Gel . Pre-wash the silica slurry with 1% Triethylamine in Hexane to neutralize acidic sites that degrade the product. Elute with Hexane/EtOAc gradient.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical decision point to prevent over-bromination.

Troubleshooting & Optimization

Solvent Selection Guide

While CCl₄ is the historical standard, modern safety regulations often require alternatives.

| Solvent | Boiling Point | Toxicity | Radical Efficiency | Notes |

| CCl₄ | 77°C | High (Carcinogen) | Excellent | Gold standard but restricted. |

| PhCF₃ | 102°C | Low | Excellent | Recommended. Higher BP speeds up reaction. |

| Benzene | 80°C | High (Carcinogen) | Good | Good alternative to CCl₄ if PhCF₃ unavailable. |

| Acetonitrile | 82°C | Medium | Poor | Avoid. Promotes ionic bromination (ring sub). |

Common Failure Modes

-

Ring Bromination (Ionic Pathway):

-

Dibromination:

Safety & Handling

-

Lachrymator: Benzylic bromides are potent tear gas agents. Always handle the crude and purified product in a well-ventilated fume hood.

-

Skin Irritant: Fluoroquinolines can be sensitizers. Double-glove (Nitrile) is recommended.

-

Waste: Segregate halogenated waste. PhCF₃ must be treated as halogenated solvent waste.

References

-

Wohl-Ziegler Reaction Overview. Organic Chemistry Portal. [Link][6]

-

N-Bromosuccinimide (NBS) Reagent Profile. Master Organic Chemistry. [Link]

- Green Solvents for Radical Bromination (PhCF3).Barbasiewicz, M., et al. "Trifluorotoluene as an Alternative Solvent for the Wohl-Ziegler Bromination.

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

- 4. eijppr.com [eijppr.com]

- 5. youtube.com [youtube.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Protocol: Using 2-(Bromomethyl)-6-fluoroquinoline for Targeted Alkylation in Medicinal Chemistry

Abstract

2-(Bromomethyl)-6-fluoroquinoline (CAS 168083-35-0) is a specialized alkylating agent used extensively in the synthesis of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and receptor antagonists. The introduction of the (6-fluoroquinolin-2-yl)methyl moiety serves two critical functions in drug design: the quinoline ring provides a flat, aromatic surface for π-π stacking interactions within enzyme active sites, while the C-6 fluorine atom enhances metabolic stability by blocking oxidative metabolism at a reactive position. This application note details the handling, storage, and optimized protocols for N-alkylation and O-alkylation using this intermediate, with a specific focus on avoiding common pitfalls such as hydrolysis and dimerization.

Compound Profile & Strategic Value

Chemical Identity[1]

-

IUPAC Name: 2-(Bromomethyl)-6-fluoroquinoline[1]

-

Molecular Formula: C₁₀H₇BrFN

-

Molecular Weight: 240.07 g/mol

-

Physical State: Off-white to light yellow solid (often darkens upon storage due to trace HBr release).

-

Solubility: Soluble in DCM, DMF, DMSO, THF; sparingly soluble in hexanes/water.

The "Privileged Scaffold" Effect

In medicinal chemistry, the 6-fluoroquinoline motif is considered a "privileged scaffold."

-

Metabolic Blocking: The fluorine at position 6 prevents P450-mediated hydroxylation, a common clearance pathway for quinolines.

-

Binding Affinity: The electron-withdrawing nature of the fluorine lowers the pKa of the quinoline nitrogen slightly, modulating hydrogen bond acceptor capability while increasing the lipophilicity of the ring system.

-

Proven Utility: This moiety is a key structural element in CHR-3996 , a second-generation Class I selective HDAC inhibitor designed to minimize cardiac toxicity compared to hydroxamic acids.

Safety & Handling (Critical)

WARNING: Lachrymator and Vesicant. Benzylic bromides are potent alkylating agents. They can permanently alkylate DNA and proteins.

-

Engineering Controls: All operations must be performed in a well-ventilated fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during scale-up.

-

Spill Management: Neutralize spills with 10% aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis to the alcohol (2-(hydroxymethyl)-6-fluoroquinoline) and releases HBr, which autocatalyzes further degradation.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary Amines)

Target Application: Synthesis of HDAC inhibitor precursors (e.g., CHR-3996 analogs).

Mechanism: S_N2 Nucleophilic Substitution. Key Challenge: Preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts).

Materials

-

Electrophile: 2-(Bromomethyl)-6-fluoroquinoline (1.0 equiv)

-

Nucleophile: Primary amine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (for soluble bases)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration). Add K₂CO₃ (2.0 equiv).

-

Addition: Dissolve 2-(Bromomethyl)-6-fluoroquinoline (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture at 0°C.

-

Note: Slow addition at low temperature favors mono-alkylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The bromide spot (high R_f) should disappear.

-

-

Workup:

-

Purification: Flash column chromatography. Elute with a gradient of DCM -> DCM:MeOH (95:5).

Protocol B: O-Alkylation (Ether Synthesis)

Target Application: Synthesis of receptor antagonists or ether-linked pharmacophores.

Materials

-

Electrophile: 2-(Bromomethyl)-6-fluoroquinoline (1.0 equiv)

-

Nucleophile: Phenol or Alcohol derivative (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv, for aliphatic alcohols)

-

Solvent: DMF or Acetone

Step-by-Step Procedure

-

Deprotonation:

-

For Phenols: Combine phenol and Cs₂CO₃ in Acetone. Stir at RT for 30 mins.

-

For Alcohols: Suspend NaH (60% in oil) in dry DMF at 0°C. Add alcohol dropwise. Stir 30 mins.

-

-

Alkylation: Add 2-(Bromomethyl)-6-fluoroquinoline (1.0 equiv) in one portion.

-

Heating:

-

Acetone:[4] Reflux (56°C) for 6 hours.

-

DMF: Stir at RT or heat to 60°C for 2–4 hours.

-

-

Quench: Carefully add water (if NaH was used) or filter off solids (if Acetone used).

-

Isolation: Extract into Et₂O or EtOAc. Wash extensively with water to remove DMF.

Reaction Visualization

Mechanistic Pathway (S_N2)

The following diagram illustrates the bimolecular nucleophilic substitution mechanism, highlighting the transition state where the 6-fluoro substituent electronically influences the ring stability.

Caption: S_N2 reaction pathway for 2-(Bromomethyl)-6-fluoroquinoline. The electron-deficient quinoline ring accelerates nucleophilic attack.

Experimental Workflow

This flowchart guides the researcher through the decision-making process for purification based on the nucleophile used.

Caption: Decision tree for N-alkylation vs. O-alkylation workflows, ensuring optimal workup strategies.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Hydrolysis | Wet solvent or old reagents. | Use anhydrous DMF/MeCN (stored over molecular sieves). Ensure K₂CO₃ is dry. |

| Dimerization | High concentration of electrophile. | Dilute reaction to 0.05 M. Add the bromide slowly to the nucleophile. |

| Elimination (Vinyl species) | Strong, bulky base used (e.g., t-BuOK). | Switch to weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃. |

| Darkening of Reaction | Decomposition of quinoline ring (oxidation). | Degas solvents with Nitrogen/Argon before use. Keep reaction in the dark. |

References

-

Discovery of CHR-3996 (HDAC Inhibitor): Moffat, D., et al. "Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor."[5] Journal of Medicinal Chemistry, 2010, 53(24), 8663–8678.

-

General Quinoline Functionalization: Musiol, R. "Structure-activity relationship studies of quinoline derivatives." RSC Advances, 2020. (General reference for quinoline reactivity).

-

Synthesis of 2-Methyl-6-fluoroquinoline Precursor: Leir, C. M. "An improvement in the Döbner-Miller synthesis of quinaldines." Journal of Organic Chemistry, 1977, 42(5), 911–913. (Classic method for synthesizing the methyl-quinoline precursor).

-

Safety of Benzylic Bromides: National Center for Biotechnology Information. "PubChem Compound Summary for 2-(Bromomethyl)quinoline" (Analogous safety data).

Sources

Application Note: Synthesis and Validation of Fluorescent Probes Using 2-(Bromomethyl)-6-fluoroquinoline

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Photophysics, and Chemical Biology

Introduction and Mechanistic Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern biological imaging and analytical chemistry[1]. Within the fluorophore-spacer-receptor architectural paradigm, quinoline derivatives are highly valued for their robust photostability and large Stokes shifts. Specifically, 2-(Bromomethyl)-6-fluoroquinoline (CAS: 168083-35-0) has emerged as a premier building block for synthesizing next-generation chemosensors[2].

The Causality of the 6-Fluoro Substitution

Why choose a 6-fluoroquinoline over a standard unsubstituted quinoline? The integration of a highly electronegative fluorine atom at the 6-position exerts two critical effects:

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen. This ensures that the fluorophore remains unprotonated at physiological pH, preventing background fluorescence and maximizing the signal-to-noise ratio during biological assays[3].

-

Enhanced Photophysical Properties: Fluorine substitution alters the molecular orbital energy levels, often leading to a bathochromic shift in emission and an increased quantum yield upon target binding via Chelation-Enhanced Fluorescence (CHEF)[3][4].

When 2-(bromomethyl)-6-fluoroquinoline is reacted with a nucleophilic recognition moiety (e.g., a polyamine, amino acid, or Schiff base), the resulting probe typically operates via a Photoinduced Electron Transfer (PET) mechanism[5]. In the unbound state, the lone pair of electrons on the receptor's nitrogen quenches the quinoline's fluorescence. Upon analyte binding, the lone pair is coordinated, PET is inhibited, and fluorescence is restored ("Turn-On" response).

Experimental Workflow and Logic

The synthesis of these probes relies on a highly efficient bimolecular nucleophilic substitution (

Fig 1: Synthetic workflow for 6-fluoroquinoline-based fluorescent probes.

Fig 2: Logical relationship of the PET/CHEF photophysical signaling pathway.

Quantitative Photophysical Comparison

To justify the selection of the 6-fluoro derivative over the native quinoline scaffold, the following table summarizes the causal shifts in photophysical and chemical properties[3][4].

| Property | Unsubstituted Quinoline Probe | 6-Fluoroquinoline Probe | Causality / Analytical Advantage |

| Native Quantum Yield ( | < 0.01 | 0.05 - 0.10 | Fluorine reduces non-radiative decay pathways, raising baseline |

| Protonated Quantum Yield | ~0.15 | > 0.50 | Stronger CHEF effect; provides a >50-fold enhancement upon binding. |

| Quinoline Nitrogen | ~4.9 | ~3.5 | Lower |

| Lipophilicity (LogP) | Baseline | Increased (+0.5) | Enhanced cell membrane permeability for live-cell imaging applications. |

| Photostability | Moderate | High | C-F bond strength prevents photo-oxidation and photobleaching. |

Self-Validating Protocol: Synthesis of a 6-FQ-DPA Zinc Sensor

The following protocol details the synthesis of a zinc-selective fluorescent probe using 2-(bromomethyl)-6-fluoroquinoline and di-(2-picolyl)amine (DPA). This methodology is designed as a self-validating system , embedding Quality Control (QC) checkpoints directly into the workflow to ensure scientific integrity.

Materials Required:

-

Electrophile: 2-(Bromomethyl)-6-fluoroquinoline (MW: 240.08 g/mol )[2]

-

Nucleophile: Di-(2-picolyl)amine (DPA) (MW: 199.25 g/mol )

-

Reagents: Anhydrous Potassium Carbonate (

), Potassium Iodide ( -

Solvents: Anhydrous Acetonitrile (

), Dichloromethane (

Step-by-Step Methodology:

Step 1: Reaction Setup and Alkylation

-

In an oven-dried 50 mL round-bottom flask purged with argon, dissolve 1.0 mmol (199 mg) of DPA in 15 mL of anhydrous

. -

Add 2.5 mmol (345 mg) of finely powdered anhydrous

and 0.1 mmol (16 mg) of -

Dropwise, add a solution of 1.05 mmol (252 mg) of 2-(bromomethyl)-6-fluoroquinoline dissolved in 5 mL of

over 15 minutes at room temperature. -

Elevate the temperature to 80 °C and reflux under argon for 12 hours.

Step 2: In-Process Quality Control (Self-Validation Check)

-

TLC Analysis: Withdraw a 10

aliquot. Spot on an Alumina TLC plate and elute with 5% -

Validation Criteria: The starting material (2-(bromomethyl)-6-fluoroquinoline) should appear at

(UV active). The product will appear at -

Corrective Action: If the spot at

is intensely visible after 12 hours, the reaction has stalled. Add an additional 0.2 mmol of

Step 3: Workup and Extraction

-

Cool the reaction mixture to room temperature and filter through a Celite pad to remove inorganic salts (

, -

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in 30 mL of

and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). -

Dry the organic layer over anhydrous

, filter, and evaporate to yield the crude product.

Step 4: Purification and Final Validation

-

Purify the crude mixture via flash column chromatography (Neutral Alumina, gradient elution from 100%

to 2% -

Final QC: Analyze the purified fractions via ESI-LC-MS. The expected mass-to-charge ratio (

) for the 6-FQ-DPA probe (

Step 5: Photophysical Characterization

-

Prepare a 10

stock solution of the purified probe in HEPES buffer (pH 7.4). -

Excite the sample at 320 nm. The apo-probe should exhibit minimal fluorescence (PET active).

-

Titrate with

(0 to 50

References

-

ResearchGate - Enantioselective CD analysis of amino acids based on chiral amplification with a stereodynamic probe (Bromomethylquinoline derivatization). URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Thiol-Modified 6-Fluoroquinoline Scaffolds

Executive Summary

The 6-fluoroquinoline moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for antimalarials, antibacterials (fluoroquinolones), and emerging c-Met kinase inhibitors.[1] The introduction of thiol (-SH) functionalities at the C2 or C4 positions is a critical transformation, enabling bioconjugation, fragment-based drug discovery (FBDD), and the synthesis of thioether-linked chimeras.